
3,5-Bis(trifluoromethyl)chlorobenzene
Overview
Description
3,5-Bis(trifluoromethyl)chlorobenzene is a halogenated aromatic compound characterized by the presence of two trifluoromethyl groups and one chlorine atom attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method involves the electrophilic aromatic substitution of benzene with chlorine and trifluoromethyl groups. This process typically requires the use of strong Lewis acids, such as aluminum chloride (AlCl₃), to facilitate the substitution reactions.
Direct Halogenation: Another approach is the direct halogenation of 3,5-bis(trifluoromethyl)benzene with chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl₃).
Industrial Production Methods: The industrial production of this compound often involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. Continuous flow processes and advanced purification techniques, such as distillation and recrystallization, are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid, trifluoromethylbenzaldehyde.
Reduction: 3,5-Bis(trifluoromethyl)aniline.
Substitution: 3,5-Bis(trifluoromethyl)phenol, 3,5-bis(trifluoromethyl)benzylamine.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
3,5-Bis(trifluoromethyl)chlorobenzene serves as an important building block in organic synthesis. It has been utilized in the preparation of various derivatives, such as amides and nitriles. For instance, it has been used to synthesize N-(3,5-bis(trifluoromethyl)benzyl)stearamide through a direct amidation reaction, showcasing its utility in creating eco-friendly synthetic pathways with minimal by-products .
2. Material Science:
Due to its unique chemical structure, this compound is explored for applications in materials science, particularly in the development of polymeric materials with enhanced thermal stability and chemical resistance. The trifluoromethyl groups contribute to the hydrophobicity and overall stability of the resulting materials.
3. Pharmaceutical Chemistry:
The compound is also investigated for its potential applications in pharmaceutical chemistry. Its derivatives have been studied for biological activities, including antimicrobial and anti-inflammatory properties. The presence of trifluoromethyl groups often enhances the biological activity of organic compounds .
Case Studies
Case Study 1: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide
A study reported the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide from stearic acid and 3,5-bis(trifluoromethyl)benzylamine under solvent-free conditions. The reaction was performed at elevated temperatures (140°C), yielding a product with moderate efficiency (41%) but demonstrating eco-friendly characteristics due to the absence of harmful solvents .
Case Study 2: Development of Fluorinated Polymers
Research has focused on incorporating this compound into polymer matrices to enhance thermal stability and chemical resistance. These polymers are being evaluated for applications in coatings and electronic materials where durability is critical .
Mechanism of Action
The mechanism by which 3,5-bis(trifluoromethyl)chlorobenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Similar structure but with an amino group instead of chlorine.
3,5-Dichlorobenzene: Contains two chlorine atoms but lacks trifluoromethyl groups.
2,4,6-Trichlorotoluene: Contains chlorine atoms and a methyl group.
Uniqueness: 3,5-Bis(trifluoromethyl)chlorobenzene stands out due to the presence of both trifluoromethyl and chlorine groups, which impart unique chemical and physical properties compared to its similar compounds. These properties make it particularly useful in specialized applications where high reactivity and stability are required.
Biological Activity
3,5-Bis(trifluoromethyl)chlorobenzene is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features, particularly the presence of trifluoromethyl groups. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features two trifluoromethyl groups attached to a benzene ring along with a chlorine substituent. This configuration enhances its lipophilicity and metabolic stability, making it a valuable candidate for various biological studies.
The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethyl groups increase the compound's lipophilicity, facilitating better membrane penetration and interaction with cellular components. The chlorine atom can also participate in electrophilic aromatic substitution reactions, potentially influencing the compound's reactivity with biological macromolecules such as proteins and nucleic acids.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound have shown promising results:
Compound | MIC (µM) | Target Bacteria |
---|---|---|
This compound | 0.16–0.68 | MRSA |
Other derivatives with similar structure | 2.4–11.5 | Various bacteria |
These findings suggest that compounds with trifluoromethyl substitutions can significantly enhance antimicrobial activity compared to traditional antibiotics .
Anti-inflammatory and Anticancer Potential
Preliminary studies have indicated that this compound may possess anti-inflammatory and anticancer properties. Its ability to modulate inflammatory pathways and inhibit cancer cell proliferation is currently under investigation. The presence of trifluoromethyl groups is thought to contribute to these effects by enhancing the compound's pharmacological profile.
Case Studies
- Antimicrobial Efficacy : A study conducted on various substituted phenyl compounds demonstrated that those containing the trifluoromethyl group exhibited superior antibacterial activity against MRSA isolates compared to standard treatments. The study utilized time-kill assays to evaluate the dynamics of bacterial inhibition over time .
- Pharmacophore Mapping : Research involving consensus-based pharmacophore mapping has identified key interactions between this compound and bacterial targets, elucidating its potential mechanisms of action against resistant strains .
Synthesis Methods
The synthesis of this compound typically involves several methods:
- Direct Halogenation : Chlorination of 3,5-bis(trifluoromethyl)benzene using chlorine gas or chlorinating agents under controlled conditions.
- Palladium-Catalyzed Reactions : Utilization of palladium catalysts in coupling reactions to introduce chlorinated functionalities while maintaining high yields.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3,5-bis(trifluoromethyl)chlorobenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via halogenation or substitution reactions. For example, brominated intermediates (e.g., 1-bromo-3,5-bis(trifluoromethyl)benzene) can undergo nucleophilic aromatic substitution with chloride sources under catalytic conditions. Key factors include:
- Catalysts : Use of Cu(I) or Pd-based catalysts to enhance reactivity .
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics.
- Temperature : Reactions often require elevated temperatures (80–120°C) to overcome electron-withdrawing effects of trifluoromethyl groups .
- Data Table :
Method | Catalyst | Yield (%) | Conditions | Reference |
---|---|---|---|---|
Halogen Exchange | CuCl | 72 | DMF, 110°C, 24h | |
Nucleophilic Substitution | Pd(PPh₃)₄ | 65 | Toluene, 100°C, 12h |
Q. How can spectroscopic techniques (e.g., IR, NMR) characterize this compound?
- Methodological Answer :
- ¹⁹F NMR : Distinct peaks for CF₃ groups appear at δ -60 to -65 ppm due to strong electron-withdrawing effects. Splitting patterns confirm para-substitution .
- IR Spectroscopy : C-Cl stretching vibrations occur at 550–600 cm⁻¹, while CF₃ symmetric/asymmetric stretches appear at 1150–1250 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (M⁺) at m/z 264 (C₈H₃ClF₆) confirm the molecular formula .
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal:
- Electrophilicity : The chlorine atom exhibits high electrophilicity due to electron-withdrawing CF₃ groups, making it reactive in Suzuki-Miyaura couplings.
- HOMO-LUMO Gaps : A narrow gap (Δ = 4.2 eV) suggests susceptibility to nucleophilic attack .
- Experimental Validation : Optimized coupling with arylboronic acids uses Pd catalysts (e.g., Pd(OAc)₂) and K₂CO₃ as a base in THF at 80°C .
Q. What strategies resolve contradictions in reported biological activities of derivatives (e.g., antiviral vs. anticancer effects)?
- Methodological Answer : Discrepancies arise from structural variations (e.g., amine vs. isocyanate derivatives) and assay conditions:
- Structural Analysis : Compare IC₅₀ values of this compound derivatives in HIV protease inhibition (IC₅₀ = 0.8 µM) vs. cytotoxicity in cancer cell lines (IC₅₀ = 5–20 µM) .
- Assay Optimization : Standardize cell lines (e.g., HeLa vs. HEK293) and solvent controls (DMSO ≤ 0.1%) to minimize artifacts .
Q. How does the steric and electronic profile of this compound influence its utility in organometallic catalysis?
- Methodological Answer :
- Steric Effects : The meta-CF₃ groups create a rigid, bulky environment, stabilizing Pd or Rh complexes in C-H activation reactions .
- Electronic Effects : Strong electron-withdrawing effects polarize the C-Cl bond, facilitating oxidative addition in catalytic cycles.
- Case Study : Rhodium complexes of this ligand show 90% enantioselectivity in asymmetric hydrogenation of ketones .
Q. Methodological Challenges and Solutions
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Answer :
- Chromatography : Use silica gel with hexane/ethyl acetate (9:1) for high-purity isolation (≥98%).
- Recrystallization : Ethanol/water mixtures yield crystals with minimal halogen loss .
- Challenges : CF₃ groups reduce solubility; sonication aids dissolution in non-polar solvents .
Q. How can kinetic studies elucidate degradation pathways of this compound under ambient conditions?
- Answer :
Properties
IUPAC Name |
1-chloro-3,5-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMBWPJFVUPOFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377714 | |
Record name | 3,5-Bis(trifluoromethyl)chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-72-3 | |
Record name | 1-Chloro-3,5-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(trifluoromethyl)chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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